molecular formula C12H22N2O2 B1377014 tert-Butyl hexahydro-1H-pyrrolo[2,3-c]pyridine-6(2H)-carboxylate CAS No. 1196147-27-9

tert-Butyl hexahydro-1H-pyrrolo[2,3-c]pyridine-6(2H)-carboxylate

Cat. No.: B1377014
CAS No.: 1196147-27-9
M. Wt: 226.32 g/mol
InChI Key: WWVFPVXAOTXXOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl hexahydro-1H-pyrrolo[2,3-c]pyridine-6(2H)-carboxylate is a bicyclic tertiary amine derivative protected by a tert-butoxycarbonyl (Boc) group. Its molecular formula is C₁₂H₂₂N₂O₂, with a molecular weight of 226.32 g/mol (CAS: 1229428-51-6) . The compound features a fused pyrrolo-pyridine core, making it a versatile intermediate in pharmaceutical synthesis, particularly for constructing spirocyclic and polycyclic scaffolds . Its Boc group enhances solubility in organic solvents and stabilizes the amine during reactions, enabling applications in peptide coupling, kinase inhibitor development, and fragment-based drug discovery .

Properties

IUPAC Name

tert-butyl 1,2,3,3a,4,5,7,7a-octahydropyrrolo[2,3-c]pyridine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-7-5-9-4-6-13-10(9)8-14/h9-10,13H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWVFPVXAOTXXOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2CCNC2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10856656
Record name tert-Butyl octahydro-6H-pyrrolo[2,3-c]pyridine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10856656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1196147-27-9
Record name tert-Butyl octahydro-6H-pyrrolo[2,3-c]pyridine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10856656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl hexahydro-1H-pyrrolo[2,3-c]pyridine-6(2H)-carboxylate typically involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of a pyridine derivative, followed by cyclization to form the pyrrolopyridine core.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as those used in laboratory settings. The scalability of these methods depends on the availability of starting materials and the efficiency of the reaction conditions.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl hexahydro-1H-pyrrolo[2,3-c]pyridine-6(2H)-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated compounds.

Scientific Research Applications

tert-Butyl hexahydro-1H-pyrrolo[2,3-c]pyridine-6(2H)-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl hexahydro-1H-pyrrolo[2,3-c]pyridine-6(2H)-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes or receptors, where the compound can act as an inhibitor or modulator. The pathways involved often depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Variations and Core Modifications

The following table summarizes key structural analogs and their distinguishing features:

Compound Name CAS Number Core Structure Modification Molecular Formula Molecular Weight (g/mol) Key Applications/Reactivity
tert-Butyl hexahydro-1H-pyrrolo[2,3-c]pyridine-6(2H)-carboxylate 1229428-51-6 Fused pyrrolo[2,3-c]pyridine C₁₂H₂₂N₂O₂ 226.32 Drug intermediate, Boc-protected amine
cis-tert-Butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate 146231-54-1 Cyclopenta[c]pyrrole with ketone C₁₂H₁₉NO₃ 225.28 Reactivity via ketone for nucleophilic additions
tert-Butyl 2,6-diazaspiro[3.4]octane-6-carboxylate 885270-86-0 Diazaspiro[3.4]octane scaffold C₁₁H₂₀N₂O₂ 212.29 Spirocyclic building block for kinase inhibitors
Ethyl 2-amino-6-boc-4,7-dihydrothieno[2,3-c]pyridine-3(5H)-carboxylate 193537-14-3 Thieno[2,3-c]pyridine with sulfur heteroatom C₁₅H₂₂N₂O₄S 326.41 Electronic modulation for CNS-targeted drugs
(3aS,6aS)-tert-Butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate 141449-85-6 Pyrrolo[3,4-c]pyrrole isomer C₁₁H₂₀N₂O₂ 212.29 High similarity (1.00) to parent compound

Key Observations :

  • Heteroatom Substitution: The thieno-pyridine derivative () introduces sulfur, altering electronic properties and enhancing binding to metalloenzymes .
  • Spirocyclic Systems: Diazaspiro[3.4]octane () and spiro-pyrazino-pyrrolo-pyrimidine () exhibit rigid 3D architectures, improving target selectivity in kinase inhibitors .

Biological Activity

Overview

tert-Butyl hexahydro-1H-pyrrolo[2,3-c]pyridine-6(2H)-carboxylate is a heterocyclic compound characterized by its unique pyrrolo[2,3-c]pyridine core structure. With the molecular formula C12H22N2O2C_{12}H_{22}N_{2}O_{2} and a molecular weight of 226.32 g/mol, this compound has gained attention in various fields, particularly in medicinal chemistry due to its potential biological activities.

PropertyDetails
CAS Number 1286755-20-1
Molecular Formula C12H22N2O2
Molecular Weight 226.32 g/mol
IUPAC Name tert-butyl (3aS,7aS)-octahydro-6H-pyrrolo[2,3-c]pyridine-6-carboxylate
InChI Key WWVFPVXAOTXXOG-VHSXEESVSA-N

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. These interactions can modulate various biological pathways, potentially leading to therapeutic effects. For instance, it may inhibit certain kinases or interact with neurotransmitter receptors, affecting cellular responses.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study demonstrated that derivatives of pyrrolopyridines, including tert-butyl hexahydro derivatives, showed promising results against various bacterial strains. The mechanism involves disrupting bacterial cell wall synthesis and inhibiting key metabolic pathways.

Anticancer Potential

The compound has also been investigated for its anticancer properties. In vitro studies revealed that it can induce apoptosis in cancer cells through the activation of caspase pathways. Furthermore, it has been shown to inhibit tumor growth in xenograft models by targeting specific oncogenic signaling pathways.

Case Studies and Research Findings

  • Antimicrobial Efficacy :
    • A study tested the compound against Gram-positive and Gram-negative bacteria, showing a minimum inhibitory concentration (MIC) of 32 µg/mL for Staphylococcus aureus and 64 µg/mL for Escherichia coli.
    • The compound's effectiveness was attributed to its ability to penetrate bacterial membranes and disrupt cellular functions.
  • Anticancer Activity :
    • In a study published in the Journal of Medicinal Chemistry, this compound was found to reduce the viability of human cancer cell lines (e.g., MCF-7 and HeLa) by over 50% at concentrations above 10 µM.
    • The compound's mechanism involved the inhibition of the PI3K/Akt signaling pathway, critical for cell survival and proliferation.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with similar compounds is essential:

CompoundBiological ActivityMechanism of Action
tert-Butyl 6-methyl 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1,6-dicarboxylate Moderate antimicrobial activityDisruption of cell wall synthesis
tert-Butyl hexahydro-1H-pyrrolo[3,4-b]pyridine-6(2H)-carboxylate Significant anticancer propertiesInhibition of oncogenic signaling pathways

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl hexahydro-1H-pyrrolo[2,3-c]pyridine-6(2H)-carboxylate
Reactant of Route 2
tert-Butyl hexahydro-1H-pyrrolo[2,3-c]pyridine-6(2H)-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.